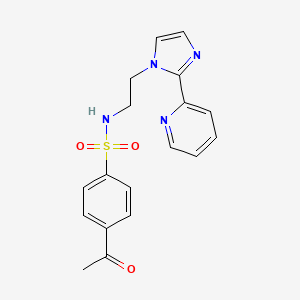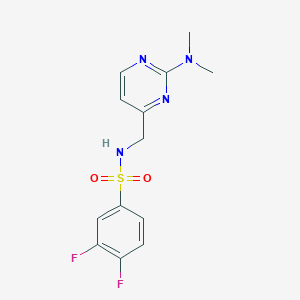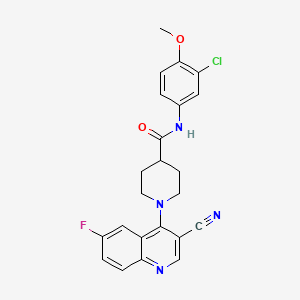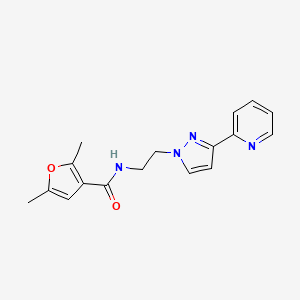![molecular formula C18H21N3O4 B2956138 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide CAS No. 1203166-53-3](/img/structure/B2956138.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzo[d][1,3]dioxol-5-yl moiety . This is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid . Although benzodioxole is not particularly important, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Physical And Chemical Properties Analysis
For the benzo[d][1,3]dioxol-5-yl moiety, it has a molar mass of 122.123 g·mol −1, a density of 1.064 g cm −3, a boiling point of 172–173 °C (342–343 °F; 445–446 K), and a log P of 2.08 .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives : Various methods have been developed for synthesizing novel derivatives of related compounds, demonstrating the chemical versatility and potential for generating diverse biological activities through structural modifications. For example, electrooxidative cyclization methods have been employed to create novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives, showing the potential for generating structurally diverse molecules with potentially varied applications (Okimoto et al., 2012).
Biological Activities and Applications
Anticancer Activity : Research on pyridazinone derivatives, structurally related to the compound , has shown promising anticancer activities. These compounds were synthesized and evaluated for their potential antioxidant activities and ability to inhibit tumor cell proliferation. Molecular docking studies further supported their potential as therapeutic agents (Mehvish & Kumar, 2022).
Toxicological Evaluation : Toxicological studies on flavors with modifying properties related to the compound have shown minimal oxidative metabolism and rapid elimination in rats, with no genotoxic concerns identified. This suggests potential safety for use in food and beverage applications, highlighting the importance of toxicological evaluations in the development of new compounds (Arthur et al., 2015).
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-3-4-9-19-18(23)12(2)21-17(22)8-6-14(20-21)13-5-7-15-16(10-13)25-11-24-15/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMIFDVKGRZCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)N1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Benzyl-4-azaspiro[2.5]octan-7-amine](/img/structure/B2956061.png)




![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)



![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2956078.png)